molecular formula C10H18F2N2O2 B8241900 tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate

tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate

Cat. No.: B8241900
M. Wt: 236.26 g/mol
InChI Key: CNZJUPQLEWGAHX-UHFFFAOYSA-N
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Description

tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H18F2N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both tert-butyl and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoropyrrolidine derivative. One common method includes the use of tert-butyl chloroformate and 3,3-difluoropyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrrolidine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of difluoropyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • tert-butyl N-(3-hydroxypropyl)carbamate
  • tert-butyl (3,5-difluoropyridin-4-yl)carbamate
  • tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate

Comparison: tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate is unique due to the presence of the 3,3-difluoropyrrolidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl N-[(3,3-difluoropyrrolidin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-7-10(11,12)4-5-13-7/h7,13H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJUPQLEWGAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1C(CCN1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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